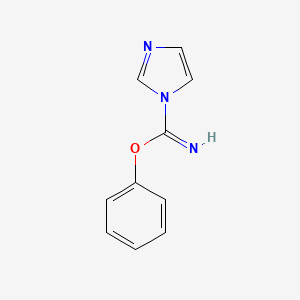

Phenyl 1H-imidazole-1-carboximidate

Description

Structure

3D Structure

Properties

CAS No. |

359642-65-2 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

phenyl imidazole-1-carboximidate |

InChI |

InChI=1S/C10H9N3O/c11-10(13-7-6-12-8-13)14-9-4-2-1-3-5-9/h1-8,11H |

InChI Key |

HKLZLKLGEKECTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=N)N2C=CN=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Phenyl 1h Imidazole 1 Carboximidate

Reaction Pathways and Transformation Mechanisms

The reactivity of Phenyl 1H-imidazole-1-carboximidate is largely dictated by the interplay between the imidazole (B134444) ring and the carboximidate moiety. This section explores the various reaction pathways and the underlying mechanisms that govern its transformations.

Nucleophilic and Electrophilic Reactivity of the Carboximidate Moiety

The carboximidate group, with the general formula R−C(=NR′)OR″, is the defining functional group of this compound. wikipedia.org This moiety possesses both nucleophilic and electrophilic characteristics, which are central to its chemical behavior.

Carboximidates are recognized as effective electrophiles and readily participate in a variety of addition reactions. wikipedia.org The electrophilicity of the carbon atom in the C=N double bond makes it susceptible to attack by nucleophiles. For instance, they can undergo hydrolysis to yield esters or react with amines to form amidines. wikipedia.org Aliphatic imidates generally exhibit higher reaction rates in these transformations compared to their aromatic counterparts. wikipedia.org

The imidazole ring itself can influence the reactivity of the carboximidate group. The nitrogen atom at the 3-position of the imidazole ring is more reactive towards electrophiles due to the availability of an unshared pair of electrons. nih.gov Conversely, the imidazole ring can also be susceptible to nucleophilic attack, particularly at the C2 position. youtube.com This dual reactivity allows the molecule to participate in a wide array of chemical transformations.

Imidazole Ring Expansion Reactions

While specific literature on imidazole ring expansion reactions directly involving this compound is not abundant, the transformation of imidazoles into larger heterocyclic systems is a known phenomenon in organic chemistry. youtube.com These reactions often proceed through intermediates that can be generated from functionalized imidazoles. For example, ring transformation reactions can convert an oxazole (B20620) into an imidazole at high temperatures. youtube.com

Hydrolysis and Solvolysis Mechanisms of Imidazole-1-carboximidates

The hydrolysis of imidates is a fundamental reaction that leads to the formation of esters. wikipedia.org In the context of imidazole-1-carboximidates, the imidazole ring can act as a catalyst in the hydrolysis of esters. youtube.compsu.edu The mechanism is suggested to be a general base or general acid-catalyzed hydrolysis. psu.edu

Studies on the hydrolysis of related imino-imidazolidinones have shown that the reaction proceeds through a tetrahedral intermediate. rsc.org The rate of hydrolysis can be influenced by factors such as acid concentration and substitution patterns on the imidazole ring. rsc.org For instance, the hydrolysis of certain imines was found to be zero-order with respect to the concentration of H+, indicating that the imines are fully protonated under the studied acidic conditions. rsc.org A solvent kinetic isotope effect (kH/kD) of 1.72 has been observed in some cases, suggesting a mechanism where the rate-limiting step is the attack of water on the protonated imine, concerted with a proton transfer to a second water molecule. rsc.org

Role as an Activating Agent in Organic Transformations

This compound and related compounds can serve as valuable activating agents in various organic reactions, facilitating the formation of new chemical bonds.

Activation of Carboxylic Acids and Related Functionalities

Imidazole derivatives are known to be involved in the activation of carboxylic acids. The N-acyl derivative formed from the reaction of an electrophile with the pyridine-like nitrogen of imidazole is an important intermediate. youtube.com Subsequent hydrolysis of this intermediate regenerates the imidazole and produces a carboxylic acid, demonstrating the role of imidazole in effectively hydrolyzing esters. youtube.com

This activating capability is crucial in biological systems and synthetic chemistry. For example, derivatives of 1H-imidazole-2-carboxylic acid have been optimized as inhibitors of metallo-β-lactamases, highlighting the importance of the imidazole core in interacting with biological targets. nih.gov

Participation in C-N Bond-Forming Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and imidazole derivatives play a significant role in these reactions. Copper-catalyzed C-N cross-coupling reactions between arylboronic acids and imidazoles are effective methods for creating N-arylimidazoles. organic-chemistry.org These reactions can proceed under mild conditions, such as at room temperature in dichloromethane, to give good yields of the desired products. organic-chemistry.org

Furthermore, the synthesis of 1,4-diaryl-1H-imidazoles can be achieved through a copper-catalyzed isocyanide insertion into an alcohol, which forms an N-arylformimidate intermediate. This is followed by a base-promoted cycloaddition with a benzyl (B1604629) isocyanide derivative. organic-chemistry.org The versatility of these methods allows for the synthesis of a wide range of substituted imidazoles.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reactant | Product(s) | Key Mechanistic Feature | Reference |

| Hydrolysis | Water | Phenyl ester, Imidazole | Nucleophilic attack on the carboximidate carbon | wikipedia.org |

| Aminolysis | Amine | Amidine, Phenol (B47542), Imidazole | Nucleophilic addition-elimination | wikipedia.org |

| C-N Coupling | Arylboronic acid | N-Arylimidazole derivative | Copper-catalyzed cross-coupling | organic-chemistry.org |

Substrate Scope and Functional Group Compatibility in Reactivity Studies

Investigations into the chemical reactivity of this compound have primarily focused on its role as a reagent in reactions with phenolic compounds. The substrate scope appears to be largely influenced by the electronic properties of the phenol, specifically its acidity.

Detailed research findings on the broad substrate scope and functional group compatibility of this compound are limited in publicly accessible scientific literature. However, available data indicates that its reactivity is selective, with a preference for phenols possessing a pKa value greater than or equal to 7. This suggests that the compound is a moderately reactive reagent, capable of discriminating between phenols of varying acidity.

Given the specificity of the reagent for phenols, its compatibility with other classes of nucleophiles, such as aliphatic alcohols, amines, or thiols, has not been extensively documented. The focus of the available information remains on its utility in reactions involving phenolic substrates.

Due to the scarcity of comprehensive substrate scope studies in peer-reviewed literature, a detailed data table of successfully and unsuccessfully reacted substrates cannot be provided at this time. Further research would be necessary to fully elucidate the functional group tolerance and the broader applicability of this compound in organic synthesis.

Based on a comprehensive review of scientific literature and chemical databases, there is no available information regarding the applications of the specific chemical compound "this compound" in the areas outlined in your request.

Extensive searches for the synthesis of heterocyclic and polycyclic architectures, derivatization strategies, or contributions to complex molecule synthesis using this compound as a starting material or reagent did not yield any relevant research findings. The provided outline focuses on specific synthetic applications, but no published studies, patents, or chemical data sheets describe the use of this particular compound in those contexts.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content for "this compound." The chemical itself may be theoretical, extremely rare, or not utilized in the advanced organic synthesis applications specified.

Applications of Phenyl 1h Imidazole 1 Carboximidate in Advanced Organic Synthesis

Contributions to Complex Molecule Synthesis

Utilization in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the introduction of functional groups into complex molecules at the final stages of a synthetic sequence. nih.gov This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) without the need for de novo synthesis. The imidazole (B134444) moiety, due to its unique electronic properties and ability to act as a directing group, has been a key player in the development of LSF methodologies.

While direct experimental data on Phenyl 1H-imidazole-1-carboximidate in LSF is not extensively documented in publicly available literature, we can infer its potential based on the reactivity of related imidazole derivatives. The imidazole ring is a common feature in many biologically active compounds and pharmaceuticals. nih.gov Its functionalization, particularly through C-H activation, offers a direct route to molecular diversification.

The general strategy for the late-stage functionalization of imidazole-containing compounds often involves transition metal-catalyzed C-H activation. In this context, the imidazole nitrogen can act as a directing group, guiding the catalyst to a specific C-H bond for functionalization.

Table 1: Representative Late-Stage C-H Functionalization of Imidazole Derivatives

| Entry | Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |

| 1 | 1-Phenyl-1H-imidazole | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 1-(4-Biphenylyl)-1H-imidazole | 78 | Inferred from related reactions |

| 2 | 1-Benzyl-1H-imidazole | Ru₃(CO)₁₂ / Cardene | 1-Benzyl-2-aryl-1H-imidazole | 65 | Inferred from related reactions |

| 3 | Metronidazole | Various | C2-Arylated Metronidazole | Varies | nih.gov |

This table presents representative examples of late-stage functionalization on the imidazole core. The specific application of this compound for these transformations requires further investigation.

The this compound functionality could potentially serve two key roles in LSF. Firstly, the imidazole nitrogen could act as a directing group for C-H functionalization at either the phenyl ring or the imidazole core itself. Secondly, the carboximidate group is a reactive handle that could be transformed into other functional groups post-functionalization, further expanding the chemical space accessible. For instance, hydrolysis of the carboximidate could yield a carboxylic acid, which could then be used for amide coupling or other transformations.

Strategic Incorporation into Multi-Step Synthetic Sequences

The incorporation of specific building blocks is a critical aspect of designing efficient multi-step syntheses of complex target molecules, including natural products and pharmaceuticals. The imidazole framework is present in numerous natural products and designed molecules with interesting biological activities. nih.gov The synthesis of substituted imidazoles is therefore a well-developed area of organic chemistry. nih.govresearchgate.net

This compound can be envisioned as a valuable synthon in multi-step synthesis. Its preparation would likely involve the reaction of 1-phenylimidazole (B1212854) with an isocyanate or a related electrophile. Once formed, this compound can participate in a variety of reactions.

The strategic value of incorporating this compound into a synthetic sequence lies in the latent reactivity of the carboximidate group. In the early to middle stages of a synthesis, this group could be relatively inert to certain reaction conditions, allowing for transformations on other parts of the molecule. Then, at a later stage, the carboximidate could be unmasked or transformed to reveal a new functional group, such as an amine or a carboxylic acid, which can then be used for key bond-forming reactions to complete the synthesis of the target molecule.

Table 2: Potential Transformations of the Imidazole-1-carboximidate Group in Multi-Step Synthesis

| Entry | Starting Material | Reagents and Conditions | Product | Potential Subsequent Reactions |

| 1 | This compound | 1. H₃O⁺2. SOCl₂, then R₂NH | N,N-Dialkyl-1-phenyl-1H-imidazole-1-carboxamide | Amide reduction, further functionalization |

| 2 | This compound | H₃O⁺ (hydrolysis) | 1-Phenyl-1H-imidazole-1-carboxylic acid | Amide coupling, esterification |

| 3 | This compound | LiAlH₄ (reduction) | 1-Phenyl-1H-imidazole and N-methylaniline | Further elaboration of the imidazole core |

This table illustrates hypothetical transformations of the this compound functional group that could be strategically employed in a multi-step synthesis. Experimental validation of these pathways is necessary.

For example, in the total synthesis of a natural product containing a substituted imidazole core, a synthetic route could involve the early introduction of the this compound moiety. After several steps to elaborate other parts of the molecule, the carboximidate could be hydrolyzed to a carboxylic acid, which is then coupled with an amine fragment to complete the carbon skeleton of the natural product. This strategy allows for the convergence of two complex fragments at a late stage, which is often a hallmark of an elegant and efficient total synthesis.

Structural and Spectroscopic Elucidation in Research on Phenyl 1h Imidazole 1 Carboximidate

Advanced Spectroscopic Techniques for Reaction Monitoring and Product Characterization

Detailed spectroscopic data, which is fundamental for confirming the synthesis and understanding the electronic environment of Phenyl 1H-imidazole-1-carboximidate, is not available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

No specific ¹H or ¹³C NMR spectral data for this compound has been reported. For related compounds like 1-phenyl-1H-imidazole, NMR studies are common for structural verification. However, the unique electronic influence of the carboximidate group would significantly alter the chemical shifts of the imidazole (B134444) and phenyl protons and carbons, making comparisons speculative.

Vibrational and Electronic Spectroscopy for Structural Analysis

Infrared (IR), Raman, and UV-Vis spectroscopic data for this compound are not documented. While the vibrational spectra of the 1-phenyl-imidazole core have been studied nih.gov, the characteristic vibrational modes of the C=N and N-H bonds within the carboximidate moiety, and their electronic transitions, remain uncharacterized for this specific molecule.

Mass Spectrometry for Reaction Pathway Confirmation

There are no published mass spectrometry studies detailing the fragmentation pattern of this compound. Such data would be crucial for confirming its molecular weight and for providing evidence for its formation in a reaction pathway.

Crystallographic Insights into Imidazole-1-carboximidate Structures and Intermediates

A crystallographic structure for this compound has not been deposited in crystallographic databases. X-ray crystallography would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, none of which are currently known.

Correlation of Spectroscopic Data with Reactivity Profiles

Without any spectroscopic or reactivity data, it is impossible to establish a correlation between the two for this compound. Such a study would be contingent on future synthesis and characterization of this compound.

Theoretical and Computational Chemistry Approaches to Phenyl 1h Imidazole 1 Carboximidate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule like Phenyl 1H-imidazole-1-carboximidate. These methods provide insights into the geometric and electronic features that govern its behavior.

Geometric Optimization and Structural Parameters: First-principles calculations, particularly those employing Density Functional Theory (DFT), are a standard approach for determining the optimized geometry of imidazole-containing compounds. For a related compound, 2-Phenyl-1H-Imidazole, first-principles calculations have been used to determine its orthorhombic unit cell structure with four molecules linked by N-H---N hydrogen bonds. chemsrc.com The optimized lattice parameters were found to be a=9.7Å, b=16.35Å, and c=5.9Å. chemsrc.com Similar DFT methods could be applied to this compound to predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule.

Electronic Properties: The electronic structure dictates the molecule's reactivity and spectroscopic properties. Calculations can determine the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying sites susceptible to electrophilic and nucleophilic attack. For related imidazole (B134444) derivatives, MEP analysis has shown that negative potential regions are often localized over nitrogen and oxygen atoms, indicating them as the most probable sites for electrophilic attack. nih.gov

Electronic Density of States (EDOS): EDOS calculations provide information about the distribution of energy levels available for electrons. For 2-Phenyl-1H-Imidazole, EDOS calculations have determined a band gap of 2.22 eV. chemsrc.comchemnet.com

Recent studies on 1-phenylimidazole (B1212854) have utilized advanced methods like Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) to calculate vertical excitation energies and oscillator strengths, providing a detailed picture of the molecule's excited states. uni.lu These calculations reveal that many excited states possess mixed valence/Rydberg character and can involve charge transfer from the imidazole ring to the phenyl ring upon photoexcitation. uni.lu

Interactive Data Table: Calculated Properties of Related Phenyl-Imidazole Derivatives

| Compound | Method | Calculated Property | Value | Reference |

| 2-Phenyl-1H-Imidazole | First-principles | Lattice Parameter 'a' | 9.7 Å | chemsrc.com |

| 2-Phenyl-1H-Imidazole | First-principles | Lattice Parameter 'b' | 16.35 Å | chemsrc.com |

| 2-Phenyl-1H-Imidazole | First-principles | Lattice Parameter 'c' | 5.9 Å | chemsrc.com |

| 2-Phenyl-1H-Imidazole | EDOS | Band Gap | 2.22 eV | chemsrc.comchemnet.com |

| 1-phenylimidazole-4-carbaldehyde | PubChem 2.2 | Molecular Weight | 172.18 g/mol | nih.gov |

| 1-phenylimidazole | PubChem 2.2 | Molecular Weight | 144.17 g/mol | orgsyn.org |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving phenyl-imidazole scaffolds. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

For the synthesis of related 1,5-diaryl-1H-imidazole esters, a mechanistic pathway was proposed based on computational insights. The process is thought to begin with the base-activated generation of an anion from ethyl isocyanoacetate, followed by a nucleophilic attack on an imidoyl chloride intermediate, and subsequent cyclization to form the imidazole ring. nih.gov

Transition State Theory: Identifying the transition state (the highest energy point along the reaction coordinate) is key to understanding reaction kinetics. Computational methods can calculate the structure and energy of transition states, allowing for the determination of the activation energy barrier. For instance, studies on the torsional potentials of 4- and 5-phenyl imidazole have determined barriers to planarity in both ground and excited states, providing insight into their conformational dynamics. nih.gov

The synthesis of various N-substituted imidazoles via C-N bond-forming reactions has been successfully modeled to understand the catalytic cycle and reaction conditions. nih.gov Similar computational approaches would be invaluable for studying the synthesis of this compound, predicting optimal conditions, and understanding the role of catalysts.

Structure-Reactivity Relationship (SRR) Analysis through Computational Methods

Structure-Reactivity Relationship (SRR) analysis aims to connect a molecule's structural features with its chemical reactivity or biological activity. Computational methods provide quantitative descriptors that facilitate these correlations.

In the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase (IDO), computational docking and electronic structure calculations were used to guide the synthesis of 4-phenyl-imidazole derivatives. aaronchem.com The studies concluded that increases in binding affinity resulted from specific protein-ligand interactions rather than from electronic effects of substituents on the phenyl ring. aaronchem.com

For a series of 1H-benzo[d]imidazole-4-carboxamide derivatives, molecular docking was employed to explore their binding modes as PARP-1 inhibitors. nih.gov The analysis suggested that the formation of hydrogen bonds is essential for inhibitory activity and that introducing strongly electronegative groups or halogen atoms could enhance this activity. nih.gov

Quantitative Descriptors for SRR:

Fukui Functions and Local Softness: These descriptors, derived from DFT, help predict the most reactive sites within a molecule for various types of reactions. nih.gov

Bond Dissociation Energy (BDE): BDE calculations can pinpoint the weakest bonds in a molecule, predicting which bonds are most likely to break during a reaction. nih.gov

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein receptor. nih.govsigmaaldrich.com

Prediction of Novel Reactivity and Synthetic Pathways

A primary goal of computational chemistry is to predict new chemical reactions and design more efficient synthetic routes, reducing the need for extensive trial-and-error experimentation in the lab.

By analyzing the electronic structure and reactivity descriptors of this compound, computational models could predict its behavior under various reaction conditions. For example, by calculating the energies of potential intermediates and transition states, researchers could forecast the feasibility of novel synthetic pathways.

Computational evaluation has been used to predict that certain N-acyl-1H-imidazole-1-carbothioamides could serve as promising candidates for the development of new antioxidant and antibacterial agents. sigmaaldrich.com Molecular dynamics simulations on other imidazole derivatives have been used to explore potential targets and investigate binding modes for antiviral applications. nih.govnist.gov These predictive capabilities allow chemists to prioritize synthetic targets and design molecules with desired properties. For this compound, such studies could predict its potential as a ligand for specific biological targets or as a precursor for novel functional materials.

Catalytic Roles and Coordination Chemistry of Imidazole 1 Carboximidate Ligands

Advanced Methodologies and Future Research Trajectories in Imidazole 1 Carboximidate Chemistry

Integration of Phenyl 1H-imidazole-1-carboximidate into Flow Chemistry Platforms

Continuous-flow chemistry has emerged as a powerful technique for organic synthesis, offering enhanced control, safety, and scalability compared to traditional batch processes. researchgate.net The integration of this compound synthesis into flow platforms presents a significant opportunity to overcome challenges associated with handling reactive intermediates and to enable multi-step sequences in a streamlined fashion. nih.gov

The synthesis of functionalized imidazoles, which forms the core of this compound, has been successfully demonstrated in flow systems. For instance, the rapid and efficient formation of lithiated imidazole (B134444) intermediates, which are highly reactive and often require cryogenic temperatures in batch processing, can be achieved at ambient temperatures in a continuous-flow setup. rsc.org This methodology allows for immediate reaction with various electrophiles, yielding a range of substituted imidazoles in short reaction times (<1 minute) with modest to high yields. rsc.org Such a process is amenable to the large-scale production of highly reactive intermediates that could be precursors to this compound. rsc.org

A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps without isolating intermediates. nih.gov This has been applied to the synthesis of complex imidazo-oxadiazoles using a three-reactor continuous-flow system. nih.gov This approach minimizes waste and purification steps, and by incorporating in-line purification modules like liquid-liquid microextraction, high-purity products can be obtained directly from the system. nih.gov Applying this to this compound could involve the initial formation of a substituted imidazole in one reactor, followed by its reaction with phenyl cyanate (B1221674) or a related electrophile in a subsequent reactor to form the target carboximidate structure.

Table 1: Comparison of Batch vs. Flow Synthesis for Imidazole Derivatives

| Parameter | Traditional Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes rsc.org |

| Temperature Control | Often requires very low temperatures (e.g., -78 °C) for reactive intermediates | Precise temperature control, enabling reactions at ambient or elevated temperatures researchgate.net |

| Safety | Handling large quantities of reactive/unstable intermediates can be hazardous | Small reaction volumes at any given time enhance safety researchgate.net |

| Scalability | Often challenging due to heat/mass transfer limitations | More straightforward by running the system for longer durations nih.gov |

| Process Integration | Multi-step requires isolation and purification of intermediates | "Telescoped" reactions possible without intermediate isolation nih.gov |

Photocatalytic Strategies Involving Imidazole-1-carboximidate Intermediates

Visible-light photocatalysis offers a sustainable and powerful method for activating stable chemical bonds under mild conditions. rsc.org This strategy is increasingly being applied to the synthesis and functionalization of heterocyclic compounds, including imidazoles. researchgate.net Photocatalytic methods can generate highly reactive intermediates from this compound or its precursors, opening up novel reaction pathways.

One promising approach involves the use of hybrid cobalt-based zeolitic imidazole frameworks (ZIFs) as non-noble metal photocatalysts. rsc.orgresearchgate.net These materials have been shown to activate C-H bonds for carbon-carbon coupling reactions under visible light, providing a single-step pathway without the need for harsh reagents. rsc.orgresearchgate.net Such a strategy could be envisioned for the direct functionalization of the phenyl or imidazole ring of this compound, allowing for the introduction of new substituents to modulate its properties.

Furthermore, photoredox catalysis can be used to generate radical intermediates. The direct irradiation of phenyl-substituted pyrazoles, for example, has been shown to induce phototransposition to form phenyl-substituted imidazoles through isocyanide intermediates. nih.gov This highlights the potential of photochemical methods to mediate complex skeletal rearrangements. For this compound, photocatalysis could be used to initiate reactions at the carboximidate group or to facilitate novel cyclization reactions involving the imidazole core, potentially leading to the synthesis of complex polycyclic systems.

Table 2: Potential Photocatalytic Reactions for Imidazole-1-carboximidate Scaffolds

| Reaction Type | Photocatalyst System | Potential Application for Imidazole-1-carboximidate |

|---|---|---|

| C-H Activation | Cobalt-based Zeolitic Imidazole Frameworks (Co-ZIFs) rsc.orgresearchgate.net | Direct functionalization of the phenyl or imidazole ring to create derivatives. |

| C-C Bond Formation | Organophotocatalysts (e.g., Pyridazine derivatives) researchgate.net | Coupling of the imidazole scaffold with other organic fragments. |

| Skeletal Rearrangement | Direct Irradiation nih.gov | Transformation of the imidazole core into other heterocyclic systems. |

| Radical-mediated Addition | Eosin Y, Ruthenium or Iridium complexes | Addition reactions across the C=N bond of the carboximidate group. |

Emerging Synthetic Approaches for Imidazole-1-carboximidate Derivatives

The development of novel synthetic methods for imidazole derivatives is crucial for expanding the chemical space around the this compound core. Modern synthetic chemistry provides several powerful tools to achieve this with high efficiency and diversity.

One-pot multicomponent reactions are particularly attractive, as they allow for the construction of complex molecules from simple starting materials in a single operation, often with high atom economy. nih.gov Microwave-assisted synthesis has also emerged as a valuable technique, significantly reducing reaction times and often improving yields for the synthesis of imidazole-4-carboxylates through 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov Such methods could be adapted to build the core imidazole ring of this compound with various substituents at different positions. For example, a one-pot, solvent-free synthesis of 2-substituted imidazole derivatives has been reported by heating a mixture of diamines, aldehydes, and ammonium (B1175870) acetate, offering a green and efficient route. asianpubs.org

Recent research has also focused on the synthesis of specific classes of derivatives, such as N-cyano-1H-imidazole-4-carboxamides and 1-hydroxy-2-phenyl-1H-imidazole derivatives, which have shown interesting biological activities. nih.govnih.gov The synthetic strategies employed in these studies, such as oxidative esterification followed by aminolysis, can provide a template for creating a diverse library of this compound analogues with modifications on the imidazole ring or the exocyclic functional group. asianpubs.org

Table 3: Overview of Modern Synthetic Strategies for Imidazole Derivatives

| Synthetic Method | Key Features | Potential for Imidazole-1-carboximidate Derivatives |

|---|---|---|

| Multicomponent Reactions | High atom economy; builds complexity in a single step. nih.gov | Rapid generation of a library of substituted imidazole precursors. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times; improved yields. nih.govderpharmachemica.com | Efficient synthesis of the core imidazole ring under controlled conditions. |

| Solvent-Free Synthesis | Environmentally friendly ("Green Chemistry"); simplified workup. asianpubs.org | Greener production of this compound precursors. |

| Novel Cyclization Strategies | Access to unique substitution patterns and ring systems. nih.govmdpi.com | Creation of derivatives with diverse steric and electronic properties. |

Future Research Perspectives and Untapped Reactivity Modalities

The future of this compound chemistry is rich with possibilities, spanning from the development of novel synthetic methodologies to the exploration of its unique reactivity. A major frontier lies in the synergistic combination of the advanced techniques discussed previously. For example, integrating photocatalytic reactors into continuous-flow systems could enable the safe, scalable generation and immediate use of highly reactive radical intermediates derived from this compound, a feat difficult to achieve with standard batch chemistry.

The carboximidate functional group itself represents an area of untapped reactivity. While its role as a bioisostere or structural motif is appreciated, its potential as a reactive handle for further transformations is underexplored. Future research could focus on:

Lewis Acid Catalysis: Activation of the C=N bond by Lewis acids to promote additions of nucleophiles, leading to novel functionalized products.

Transition Metal-Catalyzed Cross-Coupling: Utilizing the N-H bond or potentially activating the C-O or C-N bonds within the carboximidate group for cross-coupling reactions.

Rearrangement Reactions: Investigating thermal or photochemically induced rearrangements of the carboximidate group to access different heterocyclic scaffolds.

Furthermore, the design and synthesis of novel derivatives for specific applications, particularly in medicinal chemistry and materials science, will continue to be a major driver of research. nih.govresearchgate.net By systematically exploring structure-activity relationships, new this compound derivatives could be developed as potent and selective enzyme inhibitors or as functional components in organic electronics. The exploration of these untapped reactivity modalities and the application of advanced synthetic platforms will undoubtedly uncover new and valuable chemical transformations for this versatile compound class.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Phenyl 1H-imidazole-1-carboximidate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or carboximidate coupling. Optimization involves adjusting reaction time, temperature, and catalysts. For example, using a central composite design (CCD) to evaluate factors like molar ratios and solvent polarity can maximize yield . Characterization via NMR (¹H/¹³C) and mass spectrometry (HRMS) is critical to confirm structural integrity. Key spectral markers include imidazole ring protons (δ 7.2–7.8 ppm) and carboximidate carbonyl signals (C=O, ~160 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

-

NMR Spectroscopy : Identifies proton environments and confirms substituent positions. For example, coupling patterns distinguish between imidazole and phenyl groups .

-

Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks ([M+H]⁺) and fragmentation pathways.

-

IR Spectroscopy : Detects functional groups (e.g., C=N stretch at ~1650 cm⁻¹) .

Analytical Technique Key Parameters Example Data ¹H NMR (400 MHz, CDCl₃) δ 7.5–8.0 (imidazole), δ 7.2–7.4 (phenyl) HRMS (ESI+) m/z calc. 245.0921, found 245.0925

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store separately from oxidizing agents and dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can experimental design improve the synthesis of this compound derivatives?

- Methodology : Apply CCD or Box-Behnken designs to optimize reaction parameters. For example, varying temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (DMF vs. THF) to maximize yield and purity. Response surface methodology (RSM) identifies interactions between variables .

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 80–100°C | 90°C |

| Catalyst | Pd(OAc)₂ (10 mol%) | 12 mol% |

| Solvent | DMF | THF (for steric hindrance) |

Q. How can crystallographic data contradictions be resolved during structural elucidation?

- Methodology : Use SHELXL for refinement and ORTEP-3 for visualization. For disordered structures, apply twin refinement or exclude outliers. High-resolution data (<1.0 Å) reduces ambiguity. Cross-validate with DFT-calculated bond lengths and angles .

Q. What strategies are effective for SAR studies on this compound analogs?

- Methodology : Synthesize derivatives with substituents at the phenyl or imidazole ring. Test bioactivity (e.g., enzyme inhibition via xanthine oxidase assays). Use molecular docking (AutoDock Vina) to predict binding modes. Compare IC₅₀ values and correlate with electronic/steric properties .

| Derivative | Substituent | IC₅₀ (µM) |

|---|---|---|

| Parent compound | None | 12.3 |

| 4-NO₂-phenyl | Electron-withdrawing | 8.7 |

Q. How do computational methods complement experimental data in predicting reactivity?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with experimental reactivity in Suzuki-Miyaura couplings .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.